S-Lactylglutathione

描述

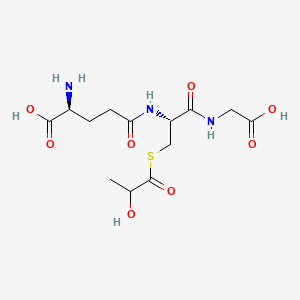

Structure

3D Structure

属性

CAS 编号 |

25138-66-3 |

|---|---|

分子式 |

C13H21N3O8S |

分子量 |

379.39 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6?,7-,8-/m0/s1 |

InChI 键 |

VDYDCVUWILIYQF-ALKRTJFJSA-N |

手性 SMILES |

CC(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

规范 SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

产品来源 |

United States |

Foundational & Exploratory

The S-Lactylglutathione Synthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Metabolic Route for Methylglyoxal (B44143) Detoxification in Mammalian Cells

This technical guide provides a comprehensive overview of the S-Lactylglutathione (SLG) synthesis pathway, a critical component of the glyoxalase system responsible for the detoxification of the reactive dicarbonyl species, methylglyoxal (MG), in mammalian cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms governing this vital metabolic pathway.

Introduction to the Glyoxalase System and this compound

The glyoxalase system is a ubiquitous and highly conserved enzymatic pathway present in the cytosol of all mammalian cells.[1][2] Its primary function is to neutralize the cytotoxic effects of methylglyoxal, a spontaneous byproduct of glycolysis.[1][3] The pathway comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), which work in concert to convert MG into the less harmful D-lactate, utilizing glutathione (B108866) (GSH) as a cofactor.[1][4] this compound is the stable intermediate product of this two-step detoxification process.[4][5]

The significance of this pathway extends beyond simple detoxification. Dysregulation of the glyoxalase system and the subsequent accumulation of methylglyoxal are implicated in a range of pathological conditions, including diabetes, neurodegenerative diseases, and cancer.[6][7] Therefore, a thorough understanding of the this compound synthesis pathway is paramount for developing therapeutic strategies targeting these diseases.

The Core Synthesis Pathway

The synthesis of this compound is a two-step process initiated by the non-enzymatic reaction of methylglyoxal with reduced glutathione.

Step 1: Hemithioacetal Formation (Non-enzymatic)

Methylglyoxal, a reactive α-oxoaldehyde, spontaneously reacts with the thiol group of reduced glutathione (GSH) to form a hemithioacetal adduct.[1][3] This initial reaction is a rapid and reversible process.

Step 2: Isomerization by Glyoxalase I (GLO1)

The hemithioacetal is the substrate for Glyoxalase I (EC 4.4.1.5), a dimeric zinc metalloenzyme.[8] GLO1 catalyzes the isomerization of the hemithioacetal to form S-D-lactoylglutathione.[8][9] This enzymatic conversion is the rate-limiting step in the glyoxalase pathway.[5]

Step 3: Hydrolysis by Glyoxalase II (GLO2)

S-D-lactoylglutathione is subsequently hydrolyzed by Glyoxalase II (EC 3.1.2.6), also known as hydroxyacylglutathione hydrolase.[10][11] This reaction yields D-lactate and regenerates the reduced glutathione (GSH) consumed in the initial step, allowing it to participate in further detoxification cycles.[10][11]

Quantitative Data

The enzymatic efficiency of the glyoxalase pathway is defined by the kinetic parameters of GLO1 and GLO2. These values can vary depending on the mammalian species and tissue type.

| Enzyme | Species/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference(s) |

| Glyoxalase I | Human Erythrocytes | Hemithioacetal | 0.05 - 2.5 | 3.18 x 10-2 | [12] |

| Human Lens | Hemithioacetal | - | ~70 units/mg | [13] | |

| S. cerevisiae (in situ) | Hemithioacetal | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 | [12][14] | |

| Glyoxalase II | S. cerevisiae (in situ) | S-D-Lactylglutathione | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 | [12][14] |

Note: Direct comparative values for Vmax in µmol/min/mg protein for all mammalian tissues are not consistently reported in a single format. The activity is often expressed in "units," where one unit is the amount of enzyme that catalyzes the formation or hydrolysis of 1 µmol of substrate per minute under specific assay conditions.[5][13]

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the this compound synthesis pathway is crucial for research in this field. The following are detailed protocols for key experiments.

Preparation of Cell Lysates for Enzyme Activity Assays

This protocol is suitable for the preparation of cytosolic extracts from mammalian cells for the measurement of GLO1 and GLO2 activities.[5]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 10 mM sodium phosphate (B84403) buffer, pH 7.0 (optional: with protease and phosphatase inhibitors)[5]

-

Dounce homogenizer or sonicator

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells (adherent or suspension) and wash twice with ice-cold PBS. For adherent cells, use a cell scraper to detach them.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice or by using a Dounce homogenizer.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and membranes.[15]

-

Carefully collect the supernatant, which represents the cytosolic extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Lowry or Bradford assay).

-

The lysate can be used immediately for enzyme activity assays or stored at -80°C for future use.[5]

Spectrophotometric Assay for Glyoxalase I (GLO1) Activity

This assay measures the formation of S-D-lactoylglutathione by monitoring the increase in absorbance at 240 nm.[5][8][9]

Materials:

-

Methylglyoxal (MG) solution (e.g., 20 mM)

-

Reduced Glutathione (GSH) solution (e.g., 20 mM)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading at 240 nm

Procedure:

-

Preparation of the Hemithioacetal Substrate: In a microcentrifuge tube, prepare the hemithioacetal substrate by mixing equal volumes of methylglyoxal and GSH solutions in 0.1 M sodium phosphate buffer (final concentration, e.g., 2 mM MG and 1 mM GSH).[8] Incubate this mixture at 25°C for 10 minutes to allow for the spontaneous formation of the hemithioacetal.[8]

-

Assay Reaction:

-

In a UV-transparent well or cuvette, add an appropriate volume of the pre-incubated hemithioacetal substrate solution.

-

Add a specific amount of the cell lysate (e.g., 10-50 µg of protein) to initiate the reaction.

-

For the blank, add lysis buffer instead of the cell lysate.

-

-

Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes at 25°C.[8]

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA240/min). The activity of GLO1 is calculated using the molar extinction coefficient for S-D-lactoylglutathione formation (Δε240 = 2.86 mM-1cm-1).[5][9] One unit of GLO1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[5][8]

Spectrophotometric Assay for Glyoxalase II (GLO2) Activity

This assay measures the hydrolysis of S-D-lactoylglutathione by monitoring the decrease in absorbance at 240 nm.[5][10][11]

Materials:

-

50 mM Tris-HCl Buffer, pH 7.4[11]

-

S-D-lactoylglutathione (SLG) solution (e.g., 0.3 mM)[10]

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading at 240 nm

Procedure:

-

Assay Reaction:

-

In a UV-transparent well or cuvette, add the S-D-lactoylglutathione solution in 50 mM Tris-HCl buffer.

-

Add a specific amount of the cell lysate (e.g., 20-100 µg of protein) to initiate the reaction.

-

For the blank, add lysis buffer instead of the cell lysate.

-

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for approximately 3-5 minutes at 25°C.[11]

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA240/min). The activity of GLO2 is calculated using the molar extinction coefficient for SLG hydrolysis (Δε240 = -3.10 mM-1cm-1).[5][9] One unit of GLO2 activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[10]

Quantification of this compound by HPLC

This method allows for the direct measurement of this compound in biological samples.[17]

Materials:

-

Perchloric acid (PCA)

-

Strong anion-exchange solid-phase extraction (SAX-SPE) columns

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector set to 233 nm[17]

-

Mobile phase (e.g., a gradient of methanol (B129727) in an aqueous buffer)

Procedure:

-

Sample Preparation:

-

Homogenize the cell or tissue sample in ice-cold perchloric acid to deproteinize the sample.

-

Centrifuge to remove the precipitated protein.

-

-

Solid-Phase Extraction:

-

Apply the supernatant to a pre-conditioned SAX-SPE column to partially purify the this compound.

-

Wash the column and elute the this compound fraction.

-

-

HPLC Analysis:

-

Inject the eluted sample onto the reverse-phase HPLC column.

-

Separate the components using an appropriate mobile phase gradient.

-

Detect this compound by its absorbance at 233 nm.[17]

-

-

Quantification: Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of purified this compound.

Regulation of the this compound Synthesis Pathway

The activity of the glyoxalase system is tightly regulated at both the transcriptional and post-translational levels to respond to cellular stress and metabolic changes.

Transcriptional Regulation by Nrf2

The expression of Glyoxalase I is regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[18][19] The GLO1 gene contains a functional Antioxidant Response Element (ARE) in its promoter region.[2][18] Under conditions of oxidative or dicarbonyl stress, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the transcription of GLO1.[20][21] This provides a crucial stress-responsive defense mechanism against the accumulation of methylglyoxal.[18]

Post-Translational Modifications

Glyoxalase I undergoes several post-translational modifications that can modulate its activity. These include N-terminal acetylation and glutathionylation.[6][22] Glutathionylation, the formation of a mixed disulfide between a protein cysteine residue and glutathione, has been shown to inhibit GLO1 activity, suggesting a redox-dependent regulatory mechanism.[22]

Conclusion

The this compound synthesis pathway, as the core of the glyoxalase system, is a fundamental cellular defense mechanism against dicarbonyl stress. Its intricate regulation and involvement in numerous disease states make it a compelling target for further research and therapeutic development. The methodologies and data presented in this guide provide a solid foundation for scientists aiming to investigate this critical metabolic pathway.

References

- 1. assaygenie.com [assaygenie.com]

- 2. AGEs and neurodegeneration: the Nrf2/glyoxalase-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Posttranslational Modification of Human Glyoxalase 1 Indicates Redox-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new method for quantifying glyoxalase II activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glyoxalase I activity and immunoreactivity in the aging human lens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. academic.oup.com [academic.oup.com]

- 17. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional control of glyoxalase 1 by Nrf2 provides a stress-responsive defence against dicarbonyl glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Posttranslational modification of human glyoxalase 1 indicates redox-dependent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of S-Lactylglutathione in Methylglyoxal Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglyoxal (B44143) (MG), a reactive dicarbonyl species formed primarily as a byproduct of glycolysis, is a significant contributor to cellular damage and is implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative disorders, and cancer.[1][2] The glyoxalase system represents the primary and most efficient pathway for the detoxification of MG.[3] This technical guide provides an in-depth exploration of the core mechanism of this pathway, focusing on the pivotal role of the intermediate S-D-Lactylglutathione (SLG). We will detail the enzymatic reactions catalyzed by Glyoxalase I (Glo1) and Glyoxalase II (Glo2), present quantitative kinetic data, outline experimental protocols for the assessment of this pathway, and illustrate the key signaling and logical relationships through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cellular metabolism, toxicology, and the development of therapeutics targeting pathways of cytotoxic compound detoxification.

Introduction to the Glyoxalase System

The glyoxalase system is a ubiquitous and highly conserved enzymatic pathway responsible for the conversion of cytotoxic 2-oxoaldehydes, principally methylglyoxal, into their corresponding, less reactive 2-hydroxyacids.[3][4] This detoxification process is crucial for maintaining cellular homeostasis and preventing the formation of advanced glycation end-products (AGEs), which are products of non-enzymatic reactions between reactive carbonyls and proteins, lipids, or nucleic acids.[1] The accumulation of AGEs is a hallmark of cellular damage and contributes to the progression of various pathological conditions.[1]

The central components of the glyoxalase system are two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and the tripeptide glutathione (B108866) (GSH).[3] The pathway proceeds in two sequential enzymatic steps, with S-D-lactylglutathione serving as a key intermediate.

The Glyoxalase Pathway: A Step-by-Step Mechanism

The detoxification of methylglyoxal via the glyoxalase system can be broken down into three main stages:

Step 1: Hemithioacetal Formation (Non-enzymatic)

The pathway is initiated by the spontaneous, non-enzymatic reaction between the electrophilic C1 aldehyde group of methylglyoxal and the nucleophilic thiol group of reduced glutathione (GSH).[5] This reaction forms a hemithioacetal adduct.

Step 2: Isomerization by Glyoxalase I (Glo1)

The hemithioacetal is the substrate for Glyoxalase I (Glo1; EC 4.4.1.5), a dimeric metalloenzyme. Glo1 catalyzes the isomerization of the hemithioacetal to S-D-lactylglutathione (SLG). This step is crucial as it converts the reactive methylglyoxal into a stable thioester intermediate.[2]

Step 3: Hydrolysis by Glyoxalase II (Glo2)

S-D-lactylglutathione is then hydrolyzed by Glyoxalase II (Glo2; EC 3.1.2.6), a metallo-hydrolase.[1][6] This reaction yields D-lactate and regenerates the reduced glutathione (GSH).[3] The regeneration of GSH is vital for its continued participation in the detoxification cycle and other cellular antioxidant processes.

The overall reaction can be summarized as:

Methylglyoxal + GSH → Hemithioacetal (spontaneous) Hemithioacetal --(Glo1)--> S-D-Lactylglutathione S-D-Lactylglutathione + H₂O --(Glo2)--> D-Lactate + GSH

Quantitative Data: Enzyme Kinetics

The efficiency of the glyoxalase system is determined by the kinetic parameters of its constituent enzymes, Glo1 and Glo2. These parameters, Michaelis constant (Km) and catalytic rate constant (kcat), vary across different species and cellular compartments. A summary of representative kinetic data is presented below.

| Enzyme | Organism/Tissue | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| Glyoxalase I | Saccharomyces cerevisiae (in situ) | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 mM·min-1 | [7] |

| Saccharomyces cerevisiae (in situ, progress curve) | 0.62 ± 0.18 | (2.86 ± 0.01) x 10-2 mM·min-1 | [7] | |

| Triticum durum (Mitochondria) | 0.092 ± 0.0002 | 0.519 ± 0.004 µmol min–1 mg–1 | [8] | |

| Glyoxalase II | Saccharomyces cerevisiae (in situ) | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 mM·min-1 | [7] |

| Human | - | kcat = 2.8 x 102 s-1 | [1] | |

| Plasmodium falciparum | - | - | [1] |

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the glyoxalase system is essential for research in this field. Below are detailed methodologies for key experiments.

Glyoxalase I (Glo1) Activity Assay (Spectrophotometric)

This assay measures the formation of S-D-lactylglutathione by monitoring the increase in absorbance at 240 nm.[5][9]

Materials:

-

100 mM Sodium Phosphate Buffer, pH 6.6

-

20 mM Reduced Glutathione (GSH) solution

-

20 mM Methylglyoxal (MG) solution

-

Sample containing Glo1 (e.g., cell lysate)

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer or plate reader capable of reading at 240 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:

-

500 µL of 100 mM Sodium Phosphate Buffer (pH 6.6)

-

100 µL of 20 mM GSH solution

-

100 µL of 20 mM MG solution

-

280 µL of deionized water

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[10]

-

Initiate Reaction: Add 20 µL of the sample containing Glo1 to the reaction mixture.

-

Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Blank Control: Prepare a blank control by adding 20 µL of buffer or heat-inactivated sample instead of the active enzyme sample.

-

Calculation: Calculate the rate of change in absorbance (ΔA240/min). The activity of Glo1 is calculated using the molar extinction coefficient for S-D-lactylglutathione (ε240 = 2.86 mM-1cm-1).[5] One unit of Glo1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactylglutathione per minute.[11]

Glyoxalase II (Glo2) Activity Assay (Spectrophotometric)

This assay measures the hydrolysis of S-D-lactylglutathione by monitoring the decrease in absorbance at 240 nm.[5][6]

Materials:

-

50 mM Tris-HCl Buffer, pH 7.4

-

S-D-Lactoylglutathione (SLG) solution (e.g., 0.76% w/v)

-

Sample containing Glo2 (e.g., cell lysate)

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer or plate reader capable of reading at 240 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:

-

2.90 mL of 50 mM Tris-HCl Buffer (pH 7.4)

-

0.07 mL of SLG solution

-

-

Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. The initial absorbance at 240 nm should be between 0.6 and 0.8.

-

Initiate Reaction: Add 0.10 mL of the sample containing Glo2.

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for approximately 3 minutes, recording the maximum linear rate.

-

Blank Control: Prepare a blank control by adding 0.10 mL of deionized water instead of the enzyme solution.

-

Calculation: Calculate the rate of change in absorbance (ΔA240/min). The activity of Glo2 is calculated using the molar extinction coefficient for the hydrolysis of SLG (ε240 = -3.10 mM-1cm-1).[5] One unit of Glo2 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of S-lactylglutathione per minute.[6]

Quantification of Methylglyoxal (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of methylglyoxal in biological samples.[12][13][14]

General Workflow:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. Acidic conditions and the addition of peroxidase inhibitors are recommended to prevent artifactual MG formation.[12]

-

Derivatization: React the methylglyoxal in the sample with a derivatizing agent, such as 1,2-diaminobenzene (DB) or o-phenylenediamine, to form a stable, detectable adduct.[12][13]

-

Solid Phase Extraction (SPE): Purify the derivatized product using a solid phase extraction cartridge to remove interfering substances.[13]

-

LC-MS/MS Analysis: Separate the derivatized MG using liquid chromatography and detect and quantify it using tandem mass spectrometry. Stable isotope-labeled methylglyoxal (e.g., [13C3]MG) is used as an internal standard for accurate quantification.[12]

Quantification of S-D-Lactylglutathione (HPLC)

High-performance liquid chromatography (HPLC) is a common method for the quantification of S-D-lactylglutathione.[15]

General Workflow:

-

Deproteinization: Treat the biological sample (e.g., whole blood, cell lysate) with perchloric acid to precipitate proteins.[15]

-

Solid-Phase Extraction (SPE): Partially purify the sample using strong anion-exchange solid-phase extraction.[15]

-

HPLC Analysis: Separate the S-D-lactylglutathione using reverse-phase HPLC.

-

Detection: Detect the SLG by monitoring its absorbance at 233 nm, which corresponds to the thioester chromophore.[15]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the core glyoxalase pathway and a simplified representation of its regulation.

Caption: The Glyoxalase Pathway for Methylglyoxal Detoxification.

Caption: Experimental Workflow for the Glyoxalase I Spectrophotometric Assay.

Caption: Simplified Overview of Glyoxalase I Regulation.

Conclusion

The glyoxalase system, with S-D-lactylglutathione as its central intermediate, is a highly efficient and indispensable pathway for the detoxification of methylglyoxal. Understanding the intricate mechanisms of this pathway, from the kinetics of its enzymes to its regulation at the transcriptional and post-translational levels, is paramount for researchers in cellular biology and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of the glyoxalase system in health and disease, and for the exploration of novel therapeutic strategies aimed at modulating its activity. The continued study of this critical detoxification pathway holds significant promise for addressing the pathological consequences of dicarbonyl stress.

References

- 1. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of methylglyoxal in rat tissues by electrospray ionization mass spectrometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples | Springer Nature Experiments [experiments.springernature.com]

- 15. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Energetic Core of Cellular Detoxification: A Technical Guide to the S-Lactylglutathione Thioester Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Lactylglutathione (SLG) is a pivotal intermediate in the ubiquitous glyoxalase system, a critical pathway for the detoxification of cytotoxic methylglyoxal (B44143) (MG), a byproduct of glycolysis.[1][2] The high-energy thioester bond within SLG is central to its biochemical reactivity and the overall thermodynamics of the glyoxalase pathway. This technical guide provides an in-depth exploration of the biochemical properties of the this compound thioester bond, offering quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways to support research and drug development endeavors.

Biochemical Properties of the this compound Thioester Bond

The thioester bond in this compound is a high-energy linkage, and its hydrolysis is a thermodynamically favorable process. This property is fundamental to the sequential enzymatic reactions of the glyoxalase system.

Formation of this compound

This compound is formed in a two-step process. First, the toxic metabolite methylglyoxal spontaneously reacts with reduced glutathione (B108866) (GSH) to form a hemithioacetal.[1] This reaction is followed by the enzymatic isomerization of the hemithioacetal to S-D-lactoylglutathione, a reaction catalyzed by the enzyme Glyoxalase I (Glo1).[2][3]

Hydrolysis of the Thioester Bond

The thioester bond of this compound is hydrolyzed by the enzyme Glyoxalase II (Glo2), yielding D-lactate and regenerating glutathione.[2] This hydrolysis is a highly exergonic reaction, releasing a significant amount of free energy.[4]

Quantitative Data

The following tables summarize key quantitative data related to the this compound thioester bond and the enzymes involved in its metabolism.

Table 1: Thermodynamic and Stability Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Standard Free Energy of Hydrolysis (ΔG°') | -11.24 kcal/mol (-49.23 kJ/mol) | pH 7.4 | [4] |

| Stability | Stable for several months at -20°C (pH 3-6) | Acidic pH | [4] |

| Half-life | 3.7 days at 25°C; 1.1 days at 37°C | pH 7.4 | [4] |

Table 2: Kinetic Parameters of Glyoxalase I

| Organism/Tissue | Km (mM) for hemithioacetal | Vmax (U/mg) or kcat (s-1) | Reference(s) |

| Saccharomyces cerevisiae (in situ) | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 mM/min | [1] |

| Saccharomyces cerevisiae (in situ, progress curve) | 0.62 ± 0.18 | (2.86 ± 0.01) x 10-2 mM/min | [1] |

Table 3: Kinetic Parameters of Glyoxalase II

| Organism/Tissue | Km (μM) for S-D-Lactoylglutathione | kcat (s-1) or Vmax | Reference(s) |

| Rat Erythrocytes | 180 | 1.7 x 104 min-1 | [4] |

| Saccharomyces cerevisiae (in situ) | 320 ± 130 | (1.03 ± 0.10) x 10-3 mM/min | [1] |

Signaling Pathways and Logical Relationships

The glyoxalase pathway and its intermediate, this compound, are integrated with cellular metabolism and stress response signaling.

In some bacteria, the accumulation of this compound can activate potassium efflux systems, leading to cytoplasmic acidification, which is a protective mechanism against electrophiles.[5][6]

Experimental Protocols

Synthesis of S-D-Lactoylglutathione

A common method for the synthesis of S-D-Lactoylglutathione involves the enzymatic conversion of methylglyoxal and glutathione using Glyoxalase I.[7][8]

Materials:

-

Methylglyoxal

-

Reduced Glutathione (GSH)

-

Glyoxalase I (can be immobilized on a support like Sepharose 4B for reusability)[8]

-

Reaction Buffer (e.g., sodium phosphate (B84403) buffer)

-

Anion exchange chromatography column (e.g., Dowex 1) for purification[7]

Procedure:

-

Prepare a reaction mixture containing methylglyoxal and a molar excess of GSH in the reaction buffer.

-

Add Glyoxalase I to the mixture to catalyze the conversion of the spontaneously formed hemithioacetal to S-D-Lactoylglutathione.

-

Incubate the reaction mixture until the reaction is complete, which can be monitored spectrophotometrically.

-

Purify the S-D-Lactoylglutathione from the reaction mixture using anion exchange chromatography.[7]

Spectrophotometric Assay for Glyoxalase I Activity

The activity of Glyoxalase I is typically measured by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of this compound.[9][10]

Materials:

-

Methylglyoxal (MG)

-

Reduced Glutathione (GSH)

-

Sodium phosphate buffer (50 mM, pH 6.6)

-

Enzyme sample (cell lysate or purified enzyme)

-

UV-transparent cuvettes or microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture by pre-incubating methylglyoxal and glutathione in the sodium phosphate buffer at 37°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[10]

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Immediately monitor the increase in absorbance at 240 nm over a period of 5 minutes.[10]

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Enzyme activity is calculated using the molar extinction coefficient for S-D-Lactoylglutathione at 240 nm (Δε₂₄₀ = 2.86 mM⁻¹cm⁻¹).[9][10] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-Lactoylglutathione per minute under the assay conditions.[10]

Spectrophotometric Assay for Glyoxalase II Activity

The activity of Glyoxalase II is determined by monitoring the decrease in absorbance at 240 nm as this compound is hydrolyzed.[9][11][12]

Materials:

-

This compound (SLG)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Enzyme sample

-

UV-transparent cuvettes or microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing a known concentration of this compound in Tris-HCl buffer.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately record the decrease in absorbance at 240 nm for approximately 3 minutes.[11]

-

Determine the rate of decrease in absorbance from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient for the hydrolysis of this compound at 240 nm (Δε₂₄₀ = -3.10 mM⁻¹cm⁻¹).[9][12] One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of S-lactoylglutathione per minute at pH 7.4 at 25°C.[11]

Conclusion

The this compound thioester bond is a high-energy, biochemically significant linkage that is central to the detoxification of methylglyoxal. Understanding its properties, the kinetics of the enzymes that metabolize it, and the experimental methods to study it are crucial for research in areas such as metabolic disorders, cancer, and drug development. This guide provides a comprehensive overview of these aspects to aid scientists and researchers in their investigations.

References

- 1. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactoylglutathione lyase - Wikipedia [en.wikipedia.org]

- 3. <i>In situ</i> kinetic analysis of glyoxalase I and glyoxalase II in <i>Saccharomyces cerevisiae</i> [ouci.dntb.gov.ua]

- 4. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 14C-labelled methylglyoxal and S-D-lactoylglutathione [inis.iaea.org]

- 8. Synthesis of S-lactoyl-glutathione using glyoxalase I bound to sepharose 4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A new method for quantifying glyoxalase II activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

S-Lactylglutathione: From Discovery to a Key Metabolic Signaling Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Lactylglutathione (SLG) is a pivotal intermediate in the glyoxalase pathway, a ubiquitous detoxification system for the reactive dicarbonyl, methylglyoxal (B44143). Initially characterized as a transient metabolite, recent discoveries have unveiled its multifaceted role as a signaling molecule, particularly in post-translational modifications and inflammatory processes. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental methodologies related to this compound, tailored for researchers and professionals in the biomedical sciences.

Discovery and Initial Characterization

S-D-lactylglutathione was first identified as an intermediate in the glyoxalase pathway.[1][2][3] This pathway, consisting of two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), detoxifies methylglyoxal (MGO), a cytotoxic byproduct of glycolysis.[1][2][3][4] The formation of SLG is the first committed step in this detoxification process. GLO1 catalyzes the isomerization of the hemithioacetal, formed spontaneously from MGO and reduced glutathione (B108866) (GSH), into S-D-lactylglutathione.[1][5][6] Subsequently, GLO2 hydrolyzes SLG to D-lactate, regenerating GSH.[1][6] Early research focused on its role as a substrate for GLO2 and an indicator of glyoxalase pathway activity.

Biochemical Properties and Quantitative Data

The initial characterization of this compound involved determining its physicochemical and biochemical properties. These data are crucial for its detection, quantification, and for studying the kinetics of the enzymes that metabolize it.

| Property | Value | Reference |

| Molar Absorption Coefficient (Δε₂₄₀) for GLO1 assay | 2.86 mM⁻¹·cm⁻¹ | [7][8] |

| Molar Absorption Coefficient (Δε₂₄₀) for GLO2 assay | -3.10 mM⁻¹·cm⁻¹ | [7] |

| Molecular Weight | 379.39 g/mol | [9] |

| Concentration in normal human whole blood | 16.5 +/- 4.4 nmol/ml | [10] |

| Concentration in diabetic patient whole blood | 21.2 +/- 9.2 nmol/ml | [10] |

| kcat for S-formylglutathione hydrolase (E. coli) with SLG | 0.05–1.02 s⁻¹ | [2] |

| KM for S-formylglutathione hydrolase (E. coli) with SLG | 600 μM | [2] |

Signaling Pathways and Biological Roles

Beyond its role in detoxification, this compound is now recognized as a key signaling molecule.

Post-Translational Modifications

SLG can non-enzymatically modify protein lysine (B10760008) residues, a process termed lactoylation.[1][11] This S-to-N acyl transfer from SLG to lysine is a recently discovered post-translational modification (PTM) that can alter protein function.[11] Histone lactoylation, in particular, has been shown to regulate chromatin accessibility and gene expression, linking cellular metabolism directly to epigenetic control.[11]

This compound in Protein Lactoylation.

Inflammatory Signaling

Recent studies have implicated this compound in the potentiation of inflammatory signaling.[11] In macrophages, ablation of GLO2 leads to an accumulation of SLG, which correlates with an exacerbated inflammatory response to lipopolysaccharides.[11] This suggests that SLG may act as a pro-inflammatory metabolite. Furthermore, SLG has been shown to spontaneously react with Coenzyme A (CoA) to form lactoyl-CoA, a previously uncharacterized metabolite that may also play a role in inflammatory signaling.[11][12]

Role of this compound in Inflammation.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the preparation of this compound for experimental use is through an enzymatic reaction using Glyoxalase I.[1][13]

Materials:

-

Glyoxalase I (from yeast or recombinant source)

-

Reduced Glutathione (GSH)

-

Methylglyoxal (MGO)

-

50 mM Sodium Phosphate (B84403) Buffer, pH 6.6

-

Dowex-1 Resin (for purification)[1]

Protocol:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.6), GSH, and MGO.

-

Incubate the mixture to allow for the spontaneous formation of the hemithioacetal adduct.

-

Initiate the reaction by adding Glyoxalase I.

-

Monitor the formation of this compound by measuring the increase in absorbance at 240 nm.

-

Once the reaction is complete, purify the this compound using a Dowex-1 anion exchange column.[1] A yield of approximately 90% can be expected.[1]

Glyoxalase I Activity Assay

This assay measures the rate of this compound formation.[7][14]

Materials:

-

Cell or tissue lysate

-

Reduced Glutathione (GSH)

-

Methylglyoxal (MGO)

-

50 mM Sodium Phosphate Buffer, pH 6.6

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Protocol:

-

Prepare a master mix containing 50 mM sodium phosphate buffer (pH 6.6), GSH, and MGO.

-

Pre-incubate the master mix to allow for hemithioacetal formation.[7]

-

Add the cell or tissue lysate to the master mix to start the reaction.

-

Immediately measure the increase in absorbance at 240 nm over time.

-

Calculate the enzyme activity using the molar absorption coefficient of this compound (Δε₂₄₀ = 2.86 mM⁻¹·cm⁻¹).[7][8] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.[7][14]

Quantification of this compound in Biological Samples

A robust method for the quantification of SLG in biological samples utilizes high-performance liquid chromatography (HPLC).[10]

Materials:

-

Biological sample (e.g., whole blood, cell lysate)

-

Perchloric acid

-

Strong anion-exchange solid-phase extraction (SPE) cartridges

-

Reverse-phase HPLC column

-

HPLC system with a UV detector

Protocol:

-

Deproteinize the biological sample by adding perchloric acid.[10]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Partially purify the supernatant using a strong anion-exchange SPE cartridge.[10]

-

Analyze the purified sample by reverse-phase HPLC.

-

Detect this compound by monitoring the absorbance at 233 nm or 240 nm.[10]

-

Quantify the amount of SLG by comparing the peak area to a standard curve of known concentrations.

Workflow for SLG Synthesis and Quantification.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple metabolic intermediate to a molecule of significant interest in cellular signaling. Its role in post-translational modifications and inflammation opens new avenues for research into the interplay between metabolism and cellular regulation. Future studies will likely focus on elucidating the full extent of the "lactoylome," identifying the specific proteins targeted by lactoylation, and understanding the downstream functional consequences. Furthermore, the potential of SLG and its derivatives as biomarkers and therapeutic targets in diseases with metabolic dysregulation, such as diabetes and cancer, warrants further investigation.[3][10] This guide provides a foundational resource for researchers poised to explore these exciting new frontiers.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Shades of S-D-Lactoylglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-(Lactoyl)glutathione for Glyoxalase System Research [benchchem.com]

- 5. The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactoylglutathione lyase - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Involvement of the Detoxifying Enzyme Lactoylglutathione Lyase in Streptococcus mutans Aciduricity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Lactoylglutathione | C13H21N3O8S | CID 440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactoylglutathione promotes inflammatory signaling in macrophages through histone lactoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis of S-lactoyl-glutathione using glyoxalase I bound to sepharose 4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

S-Lactylglutathione: A Pivotal Intermediate in Glucose Metabolism and Cellular Detoxification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Lactylglutathione (SLG) is a critical, yet often overlooked, intermediate in cellular metabolism, positioned at the crossroads of glycolysis and detoxification. Formed during the enzymatic neutralization of the reactive dicarbonyl compound methylglyoxal (B44143), SLG is a central player in the glyoxalase system. This guide provides a comprehensive technical overview of the role of this compound in glucose metabolism, detailing its formation, enzymatic processing, and broader physiological significance. It includes quantitative data on relevant metabolites and enzyme kinetics, detailed experimental protocols for its analysis, and visual representations of the key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers investigating metabolic disorders, cellular stress responses, and novel therapeutic targets.

The Glyoxalase System: A Guardian Against Glycotoxicity

The glyoxalase system is a ubiquitous enzymatic pathway responsible for the detoxification of methylglyoxal (MGO), a cytotoxic byproduct of glycolysis.[1] Under conditions of high glycolytic flux, such as in hyperglycemia, the non-enzymatic degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), leads to an increased production of MGO.[1][2] MGO is a potent glycating agent that can readily modify proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs) and contributing to cellular dysfunction and the pathogenesis of diseases like diabetes.[1][2]

The detoxification process begins with the spontaneous, non-enzymatic reaction between MGO and reduced glutathione (B108866) (GSH) to form a hemithioacetal.[3] This hemithioacetal is the substrate for Glyoxalase I (GLO1), which catalyzes its isomerization to S-D-Lactoylglutathione.[3] Subsequently, Glyoxalase II (GLO2) hydrolyzes SLG to D-lactate and regenerates the initial GSH molecule, which can then participate in another round of detoxification.[3]

Quantitative Data

Metabolite Concentrations

The concentrations of this compound and related metabolites can vary significantly depending on the physiological or pathological state, with notable changes observed in diabetic individuals.

| Metabolite | Condition | Tissue/Fluid | Concentration | Reference |

| S-D-Lactoylglutathione | Normal Control | Whole Blood | 16.5 ± 4.4 nmol/ml | [4] |

| Diabetic Patients | Whole Blood | 21.2 ± 9.2 nmol/ml | [4] | |

| Methylglyoxal (MGO) | Normal Control | Plasma | 123.0 ± 37 nmol/L | [5] |

| Diabetic Patients | Plasma | 189.3 ± 38.7 nmol/L | [5] | |

| Diabetic Patients (with Metformin) | Plasma | 158.4 ± 44.2 nmol/L | [5] | |

| Reduced Glutathione (GSH) | Normal Control | Erythrocytes | 6.75 ± 0.47 µmol/g Hb | [6] |

| Uncontrolled Diabetic Patients | Erythrocytes | 1.65 ± 0.16 µmol/g Hb | [6] | |

| Normal Control | Aortic Tissue | 1.68 ± 0.15 nmol/mg protein | [7] | |

| STZ-Diabetic Rats | Aortic Tissue | 0.99 ± 0.14 nmol/mg protein | [7] |

Enzyme Kinetic Parameters

The efficiency of the glyoxalase system is determined by the kinetic properties of its constituent enzymes, GLO1 and GLO2. The following data is from studies on Saccharomyces cerevisiae.

| Enzyme | Substrate | Km (mM) | Vmax (mM·min-1) | Reference |

| Glyoxalase I | Hemithioacetal | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 | [3][8] |

| Glyoxalase II | S-D-Lactoylglutathione | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 | [3][8] |

Experimental Protocols

Quantification of S-D-Lactoylglutathione by HPLC

This method allows for the specific measurement of S-D-Lactoylglutathione in biological samples.[4]

1. Sample Preparation:

-

Deproteinize the biological sample (e.g., whole blood) with an equal volume of ice-cold 10% (w/v) perchloric acid.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE):

-

Equilibrate a strong anion-exchange SPE cartridge with the appropriate buffer.

-

Apply the deproteinized supernatant to the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the S-D-Lactoylglutathione fraction with an appropriate elution buffer.

3. HPLC Analysis:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometric detection at 233 nm, which is the characteristic absorbance wavelength of the thiolester bond in S-D-Lactoylglutathione.[4]

-

Quantification: Determine the concentration of S-D-Lactoylglutathione by comparing the peak area to a standard curve generated with known concentrations of purified S-D-Lactoylglutathione.

Spectrophotometric Assay of Glyoxalase I Activity

This assay measures the rate of formation of S-D-Lactoylglutathione by monitoring the increase in absorbance at 240 nm.[9][10]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.6.

-

Glutathione (GSH) Solution: 20 mM GSH in deionized water (prepare fresh).

-

Methylglyoxal (MG) Solution: 20 mM MG in deionized water.

2. Substrate (Hemithioacetal) Formation:

-

In a microcentrifuge tube, mix equal volumes of the 20 mM GSH and 20 mM MG solutions.

-

Incubate at 37°C for 10 minutes to allow for the spontaneous formation of the hemithioacetal.[9]

3. Assay Procedure:

-

In a UV-transparent cuvette or 96-well plate, add:

-

500 µL of Assay Buffer (pre-warmed to 37°C).

-

100 µL of the pre-formed hemithioacetal substrate.

-

280 µL of deionized water.

-

-

Add 20 µL of the biological sample (e.g., cell lysate) to initiate the reaction.

-

Immediately monitor the increase in absorbance at 240 nm for 5 minutes in a spectrophotometer.

-

Calculation: The rate of change in absorbance is proportional to the GLO1 activity. The activity is calculated using the molar extinction coefficient of S-D-Lactoylglutathione at 240 nm (ε = 2.86 mM-1cm-1).[10] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-Lactoylglutathione per minute.[10]

Assay of Glyoxalase II Activity

This assay measures the hydrolysis of S-D-Lactoylglutathione by monitoring the decrease in absorbance at 240 nm or by quantifying the released GSH using DTNB.

This method directly measures the breakdown of the substrate.[10][11]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate Solution: S-D-Lactoylglutathione (SLG) at a final concentration of 0.3 mM in the assay buffer.

2. Assay Procedure:

-

In a UV-transparent cuvette, add the SLG substrate solution.

-

Add the biological sample containing GLO2 to initiate the reaction.

-

Monitor the decrease in absorbance at 240 nm.

-

Calculation: The activity is calculated using the molar extinction coefficient for the hydrolysis of SLG (Δε = -3.10 mM-1cm-1).[10][11] One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of SLG per minute.[11]

This method quantifies the GSH produced from the GLO2 reaction.[11]

1. Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer.

-

Substrate Solution: S-D-Lactoylglutathione (SLG).

-

DTNB (Ellman's Reagent) Solution: 5,5'-dithiobis(2-nitrobenzoic acid) in a suitable buffer.

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, SLG, and DTNB.

-

Add the biological sample to initiate the GLO2-catalyzed hydrolysis of SLG, which releases GSH.

-

The free thiol group of the newly formed GSH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound.[11]

-

Monitor the increase in absorbance at 412 nm at regular intervals.

-

Calculation: The rate of TNB formation is directly proportional to the GLO2 activity and is calculated using the molar extinction coefficient of TNB.

Signaling Pathways and Logical Relationships

The Glyoxalase Pathway

This pathway illustrates the core enzymatic reactions involved in the detoxification of methylglyoxal, with this compound as the key intermediate.

References

- 1. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Regulation of the Glyoxalase System in Response to Insulin Signaling | MDPI [mdpi.com]

- 6. Glutathione Synthesis Is Diminished in Patients With Uncontrolled Diabetes and Restored by Dietary Supplementation With Cysteine and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperglycemia in diabetic rats reduces the glutathione content in the aortic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified and economic measurement of glyoxalase I activity using 2,4-dinitrophenylhydrazine: A valuable tool for researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new method for quantifying glyoxalase II activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Landscape of S-Lactylglutathione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the intracellular localization of S-Lactylglutathione (SLG), a critical intermediate in the detoxification of methylglyoxal (B44143) (MGO). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the subcellular distribution of SLG, the enzymatic pathways governing its metabolism, and the experimental methodologies used for its study.

Executive Summary

This compound is a pivotal molecule in cellular defense against cytotoxic MGO, a byproduct of glycolysis.[1][2] Its formation and degradation are orchestrated by the glyoxalase system, primarily located in the cytosol.[3][4] However, emerging evidence reveals a more complex intracellular journey for SLG, including its transport into mitochondria, where it plays a role in maintaining the organelle's antioxidant capacity.[5][6][7] This guide details the spatial and functional dynamics of SLG within the cell, offering a comprehensive resource for understanding its multifaceted roles in cellular physiology and pathology.

Intracellular Localization and Subcellular Distribution

The intracellular localization of this compound is intrinsically linked to the distribution of the glyoxalase enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2).

-

Cytosol: The primary site of SLG synthesis is the cytosol, where Glo1 is predominantly located.[3][4][8] Glo1 catalyzes the conversion of the hemithioacetal, formed from MGO and reduced glutathione (B108866) (GSH), into SLG.[9] A significant portion of Glo2 is also present in the cytosol (cGlo2), where it hydrolyzes SLG to D-lactate and regenerates GSH.[4]

-

Mitochondria: A key aspect of SLG's intracellular journey is its transport from the cytosol into the mitochondria.[5][6][10] This transport is crucial as mitochondria lack the enzymes for de novo GSH synthesis and must import it from the cytoplasm.[5][10][11] SLG serves as an alternative carrier of GSH into the mitochondrial matrix.[5][6][12] Within the mitochondria, the mitochondrial isoform of Glo2 (mGlo2) hydrolyzes the imported SLG, releasing GSH and D-lactate directly into the mitochondrial matrix.[3][5][6][7] This transport mechanism is independent of ATP and the mitochondrial membrane potential.[5][6] The mitochondrial pool of GSH is vital for defending against reactive oxygen species generated during oxidative phosphorylation.[5][11]

-

Other Organelles: While the primary localizations discussed are the cytosol and mitochondria, the glyoxalase system has been identified in other compartments in different organisms, such as the apicoplast in Plasmodium falciparum and the nucleus in rice, suggesting that SLG metabolism could occur in other subcellular locations depending on the cell type and organism.[8][13]

Quantitative Data on this compound Levels

Precise quantification of SLG in different subcellular compartments is technically challenging. However, studies have provided valuable data on its concentration in various biological samples.

| Biological Sample | Condition | This compound Concentration | Reference |

| Human Whole Blood | Normal Control | 16.5 ± 4.4 nmol/ml | [14] |

| Human Whole Blood | Diabetic Patients | 21.2 ± 9.2 nmol/ml | [14] |

| Escherichia coli | Before Methylglyoxal Stress | Not detectable | [15] |

| Escherichia coli (Parent Strain) | 10s after 0.7 mM MG | ~0.4 nmol/mg protein | [15] |

| Escherichia coli (ΔgloB mutant) | 10s after 0.7 mM MG | ~1.4 nmol/mg protein | [15] |

Signaling Pathways and Functional Roles

Beyond its role in detoxification, SLG is emerging as a signaling molecule.

-

Potassium Efflux System Activation: In Escherichia coli, SLG activates the KefGB potassium efflux system, which contributes to protection against electrophiles by acidifying the cytoplasm.[15][16] The intracellular pool of SLG directly determines the activity of KefGB.[15][16]

-

Post-Translational Modifications: SLG can non-enzymatically lactoylate lysine (B10760008) residues on proteins, including histones.[17] This novel post-translational modification may play a role in regulating inflammatory signaling in macrophages.[17][18] The accumulation of SLG, rather than lactate (B86563) itself, appears to be a primary driver of this process.[17][18]

-

Mitochondrial Bioenergetics: The hydrolysis of SLG in mitochondria not only provides GSH but also D-lactate, which can be oxidized to pyruvate (B1213749) and enter the TCA cycle, thus potentially contributing to mitochondrial energy production.[5][6][7]

Below is a diagram illustrating the central role of this compound in the Glyoxalase pathway and its subsequent transport and function within the mitochondrion.

Caption: Intracellular pathway of this compound.

Experimental Protocols

Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methodologies used for quantifying SLG in E. coli.[15]

Objective: To measure the intracellular concentration of this compound.

Materials:

-

Cell culture of interest

-

Formic acid

-

Silicone oil

-

Liquid nitrogen

-

LC-MS/MS system

Procedure:

-

Cell Culture: Grow cells to the desired density under specific experimental conditions.

-

Quenching and Extraction:

-

Rapidly quench metabolic activity by centrifuging cells through a layer of silicone oil into a formic acid solution. This method ensures rapid separation of cells from the extracellular medium and immediate inactivation of enzymes.

-

Alternatively, rapidly harvest cells and snap-freeze them in liquid nitrogen.

-

Lyse the cells and deproteinize the extract using a suitable acid, such as perchloric acid or formic acid.[14][15]

-

-

Sample Preparation:

-

Centrifuge the extract to pellet precipitated proteins.

-

Collect the supernatant for analysis. For some samples, a solid-phase extraction step may be necessary for partial purification.[14]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate metabolites using a suitable reverse-phase HPLC column.

-

Detect and quantify SLG using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for SLG.

-

Use a standard curve of known SLG concentrations for absolute quantification.

-

Assay of Glyoxalase I Activity

This spectrophotometric assay measures the activity of Glo1 by monitoring the formation of SLG.[19]

Objective: To determine the enzymatic activity of Glyoxalase I in a biological sample.

Materials:

-

Cell or tissue lysate

-

Methylglyoxal (MGO) solution

-

Reduced glutathione (GSH) solution

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.2)

-

Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

-

Hemithioacetal Formation:

-

Pre-incubate a solution containing MGO (e.g., 2 mM) and GSH (e.g., 1 mM) in sodium phosphate buffer at 25°C for approximately 10 minutes to allow for the spontaneous formation of the hemithioacetal substrate.[19]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the cell or tissue extract (containing Glo1) to the pre-incubated substrate solution.

-

-

Spectrophotometric Measurement:

-

Immediately monitor the increase in absorbance at 240 nm over a period of 5 minutes.[19] The increase in absorbance is due to the formation of the thioester bond in SLG.

-

Run a blank reaction without the enzyme extract to correct for any non-enzymatic absorbance changes.

-

-

Calculation of Activity:

-

Calculate the rate of SLG formation using the molar extinction coefficient of SLG at 240 nm.

-

Express Glo1 activity as units per milligram of protein, where one unit is defined as the formation of 1 µmole of SLG per minute.[19]

-

The workflow for a typical Glo1 activity assay is depicted below.

Caption: Workflow for Glo1 spectrophotometric assay.

Conclusion

This compound is not merely a transient intermediate in a detoxification pathway but a molecule with significant spatial dynamics and functional implications within the cell. Its primary localization in the cytosol is complemented by a crucial transport mechanism into the mitochondria, highlighting its role in inter-organellar communication and redox homeostasis. Furthermore, the emerging signaling functions of SLG in bacterial physiology and mammalian inflammatory responses open new avenues for research and therapeutic development. The methodologies outlined in this guide provide a foundation for further investigation into the complex biology of this compound.

References

- 1. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactoylglutathione lyase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. S-D-Lactoylglutathione can be an alternative supply of mitochondrial glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and metabolism of methylglyoxal, S-D-lactoylglutathione and D-lactate in cancer and Alzheimer's disease. Exploring the crossroad of eternal youth and premature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct subcellular localization in the cytosol and apicoplast, unexpected dimerization and inhibition of Plasmodium falciparum glyoxalases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Glutathione and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 17. Lactoylglutathione promotes inflammatory signaling in macrophages through histone lactoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lactoylglutathione promotes inflammatory signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of S-Lactylglutathione in Yeast: A Technical Guide to its Function and Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of S-Lactylglutathione (SLG) in yeast models, primarily Saccharomyces cerevisiae. SLG is a key intermediate in the glyoxalase system, a ubiquitous and essential metabolic pathway for the detoxification of methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis. Understanding the dynamics of SLG and the glyoxalase system in the tractable yeast model provides invaluable insights into cellular stress responses, metabolic regulation, and potential therapeutic targets.

The Glyoxalase System: Synthesis and Degradation of this compound

The formation and breakdown of this compound are catalyzed by a two-step enzymatic process known as the glyoxalase system. This pathway is the primary means by which yeast and other organisms mitigate the toxic effects of methylglyoxal.

Step 1: Synthesis of this compound

Methylglyoxal, a reactive α-ketoaldehyde, spontaneously reacts with reduced glutathione (B108866) (GSH) to form a hemithioacetal. This intermediate is then isomerized by the enzyme Glyoxalase I (Glo1p) to produce S-D-lactoylglutathione.[1][2] In Saccharomyces cerevisiae, the GLO1 gene encodes the primary Glyoxalase I enzyme.[2]

Step 2: Degradation of this compound

This compound is subsequently hydrolyzed by Glyoxalase II to D-lactic acid and regenerates the initial glutathione molecule.[1][2] Yeast possesses two isoforms of Glyoxalase II, encoded by the GLO2 and GLO4 genes.[2] Glo2p is located in the cytosol, while Glo4p is found in the mitochondrial matrix.[3]

Quantitative Data on the Glyoxalase System in Yeast

The following tables summarize key quantitative data related to the glyoxalase system in S. cerevisiae. These values can vary depending on the specific strain, growth conditions, and experimental methods used.

| Parameter | Value | Yeast Strain | Conditions | Reference |

| Methylglyoxal Formation Rate | ~0.3% of total glycolytic flux | Saccharomyces cerevisiae | Growth on D-glucose | [4] |

| Intracellular Methylglyoxal | Increases in glo1Δ mutants | Saccharomyces cerevisiae | Standard growth | [2] |

| Yap1 Transcription Factor | Constitutively active in glo1Δ mutants | Saccharomyces cerevisiae | Standard growth | [1][2] |

Signaling Pathways Involving this compound and its Precursor

The glyoxalase system is intricately linked to cellular stress signaling pathways, primarily through the regulation of its components and the downstream effects of its substrate, methylglyoxal.

Regulation of Glyoxalase I Expression by the HOG Pathway

In response to hyperosmotic stress, the High Osmolarity Glycerol (HOG) pathway is activated, leading to the phosphorylation and nuclear translocation of the MAP kinase Hog1p.[5][6] In the nucleus, Hog1p, in conjunction with the transcription factors Msn2p and Msn4p, upregulates the expression of GLO1.[2] This response is crucial for managing the increased production of methylglyoxal that occurs during the synthesis of glycerol, a compatible osmolyte.[2]

Activation of the Yap1 Transcription Factor by Methylglyoxal

A deficiency in Glyoxalase I leads to an accumulation of intracellular methylglyoxal.[2] This accumulation, in turn, causes the constitutive activation of the Yap1 transcription factor, a key regulator of the oxidative stress response in yeast.[1][2] Methylglyoxal directly modifies cysteine residues in the C-terminal cysteine-rich domain (c-CRD) of Yap1, leading to its nuclear localization and the subsequent expression of its target genes.[1][7] This defines Glyoxalase I as a negative regulator of Yap1 activity by controlling the intracellular levels of methylglyoxal.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound and the glyoxalase system in yeast.

Preparation of Yeast Cell Lysate

-

Cell Culture: Grow yeast cells to the desired optical density (e.g., mid-log phase) in an appropriate medium.

-

Harvesting: Centrifuge the cell culture (e.g., 3000 x g for 5 minutes at 4°C) to pellet the cells.

-

Washing: Wash the cell pellet with ice-cold distilled water or a suitable buffer (e.g., phosphate-buffered saline).

-

Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Disrupt the cells using one of the following methods:

-

Glass Bead Disruption: Add an equal volume of acid-washed glass beads and vortex vigorously for several cycles, with cooling on ice in between.

-

Sonication: Sonicate the cell suspension on ice using short bursts to avoid overheating.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, and keep it on ice for immediate use or store at -80°C.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

Glyoxalase I Activity Assay (Spectrophotometric)

This assay measures the increase in absorbance at 240 nm due to the formation of S-D-lactoylglutathione.[8][9]

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:

-

100 mM Sodium Phosphate (B84403) Buffer (pH 6.6)

-

20 mM Reduced Glutathione (GSH)

-

20 mM Methylglyoxal (MG)

-

-

Pre-incubation: Incubate the reaction mixture at 25°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Initiation of Reaction: Add a known amount of yeast cell lysate (e.g., 20-50 µg of total protein) to the cuvette and mix quickly.

-

Measurement: Immediately monitor the increase in absorbance at 240 nm for 5-10 minutes in a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient for S-D-lactoylglutathione at 240 nm (ε = 3.37 mM⁻¹ cm⁻¹).[10] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

Glyoxalase II Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 240 nm due to the hydrolysis of S-D-lactoylglutathione.[9][11]

-

Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:

-

50 mM Tris-HCl Buffer (pH 7.4)

-

A known concentration of S-D-lactoylglutathione (e.g., 0.3 mM)

-

-

Equilibration: Equilibrate the reaction mixture to 25°C.

-

Initiation of Reaction: Add a known amount of yeast cell lysate to the cuvette and mix.

-

Measurement: Monitor the decrease in absorbance at 240 nm for several minutes.

-

Calculation: Calculate the enzyme activity based on the rate of decrease in absorbance. One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of S-D-lactoylglutathione per minute.

Quantification of this compound by HPLC

This method allows for the direct measurement of intracellular SLG levels.[12]

-

Sample Preparation:

-

Rapidly harvest and quench yeast cells to halt metabolic activity.

-

Extract metabolites using a method such as perchloric acid precipitation.

-

Partially purify the extract using solid-phase extraction (e.g., strong anion exchange) to remove interfering compounds.

-

-

HPLC Analysis:

-

Inject the purified sample onto a reverse-phase HPLC column.

-

Use a suitable mobile phase for separation (e.g., a gradient of methanol (B129727) in a phosphate buffer).

-

Detect SLG by its absorbance at approximately 233-240 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified this compound.

-

Determine the concentration of SLG in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of the glyoxalase system in yeast under a specific stress condition.

Implications for Drug Development

The glyoxalase system in yeast serves as a valuable model for understanding its role in human health and disease, and as a potential target for novel therapeutics.

-

Antifungal Drug Development: The glyoxalase system is essential for the viability of many pathogenic fungi.[13] Inhibitors of Glyoxalase I could therefore represent a novel class of antifungal agents. The yeast model is instrumental in screening for and characterizing such inhibitors.

-

Cancer Research: Glyoxalase I is often overexpressed in human tumors and is associated with multidrug resistance. Studying the regulation and function of the glyoxalase system in yeast can provide fundamental insights into its role in cancer cell proliferation and survival.

-

Neurodegenerative Diseases: Dysregulation of the glyoxalase system and the accumulation of methylglyoxal have been implicated in the pathology of neurodegenerative diseases. Yeast models are being used to screen for drugs that can modulate pathways related to protein aggregation and cellular stress, which are relevant to these conditions.[14]

References

- 1. Activity of the Yap1 transcription factor in Saccharomyces cerevisiae is modulated by methylglyoxal, a metabolite derived from glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyoxalase system in yeasts: structure, function, and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ analysis of methylglyoxal metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of the Yap1 Transcription Factor in Saccharomyces cerevisiae Is Modulated by Methylglyoxal, a Metabolite Derived from Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The assay of S-D-lactoylglutathione in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Yeast as a Model to Find New Drugs and Drug Targets for VPS13-Dependent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

S-Lactylglutathione in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Lactylglutathione (SLG) and its emerging role in the context of neurodegenerative diseases. We explore the core biochemical pathways, summarize key quantitative data from preclinical models, detail relevant experimental protocols, and visualize the underlying mechanisms. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for diseases such as Alzheimer's and Parkinson's.

Introduction: The Glyoxalase System and Neurotoxicity

Neurodegenerative diseases are frequently characterized by increased oxidative stress and the accumulation of misfolded proteins. A key contributor to this cellular stress is the dicarbonyl compound methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis.[1][2] MG is a potent precursor of Advanced Glycation End-products (AGEs), which cross-link proteins like amyloid-beta (Aβ) and tau, promoting their aggregation and contributing to neuronal damage.[3][4]

The primary defense against MG toxicity is the glyoxalase system, a ubiquitous enzymatic pathway.[1][4] This system converts MG into the less toxic D-lactate. This compound (SLG) is the critical, yet often overlooked, intermediate in this pathway.[2][5] Emerging research suggests that SLG is not merely a transient metabolite but may possess distinct biological activities relevant to neuroprotection.

The Biochemistry of this compound

SLG is formed and metabolized in a two-step process catalyzed by the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2).

-

Formation (Glyoxalase I) : MG spontaneously reacts with reduced glutathione (B108866) (GSH) to form a hemithioacetal. Glo1 then isomerizes this adduct to form S-D-Lactoylglutathione.[1][6]

-

Degradation (Glyoxalase II) : Glo2, a hydrolase, catalyzes the breakdown of SLG into D-lactate, regenerating the initial GSH molecule in the process.[6][7]

This cycle is crucial for cellular detoxification. Dysregulation, often seen in aging and neurodegenerative states, leads to MG accumulation and subsequent cellular damage.[4]

Proposed Neuroprotective Mechanisms of SLG

Beyond its role as an intermediate, SLG is hypothesized to contribute to neuroprotection through several mechanisms, primarily related to glutathione homeostasis and mitochondrial function.

Mitochondrial Glutathione Replenishment